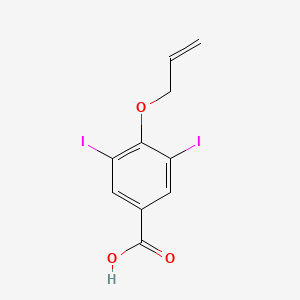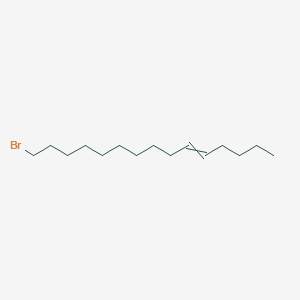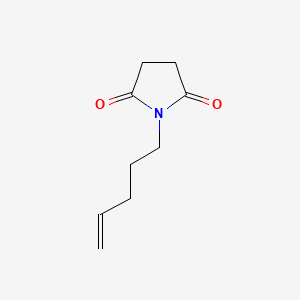
1-Pent-4-enylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pent-4-enylpyrrolidine-2,5-dione is a chemical compound characterized by a five-membered pyrrolidine ring with a double bond at the fourth position and a dione functional group at the second and fifth positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-Pent-4-enylpyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of N-hydroxysuccinimide with an appropriate alkene under controlled conditions. This reaction typically requires a catalyst and specific pH conditions to ensure the formation of the desired product . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Pent-4-enylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-Pent-4-enylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Pent-4-enylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s unique structure allows it to fit into the binding pockets of target proteins, thereby modulating their function .
Comparison with Similar Compounds
1-Pent-4-enylpyrrolidine-2,5-dione can be compared with other similar compounds such as pyrrolidine-2,5-dione and pyrrolidine-2-one. While all these compounds share the pyrrolidine ring structure, this compound is unique due to the presence of the pent-4-enyl group, which imparts distinct chemical and biological properties .
Similar Compounds
- Pyrrolidine-2,5-dione
- Pyrrolidine-2-one
- N-substituted pyrrolidines
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
92721-45-4 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-pent-4-enylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H13NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h2H,1,3-7H2 |
InChI Key |
QNIVFJNQCOPSJP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCN1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



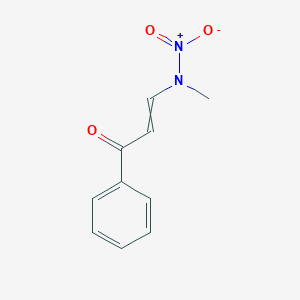
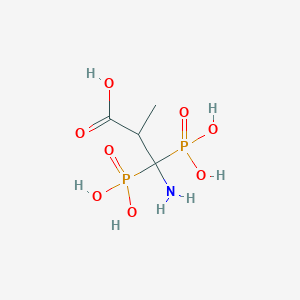
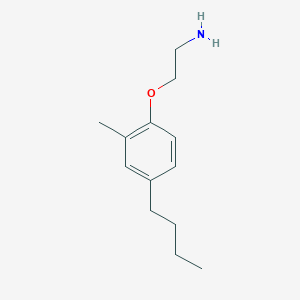
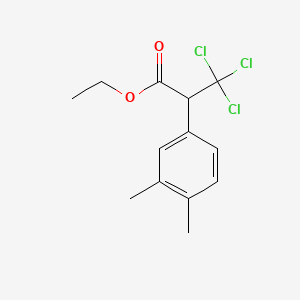
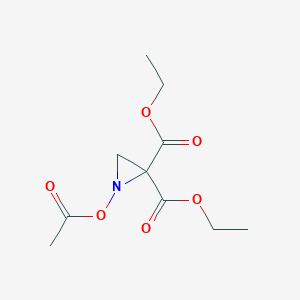
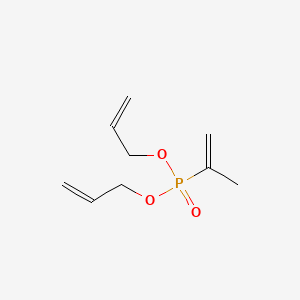
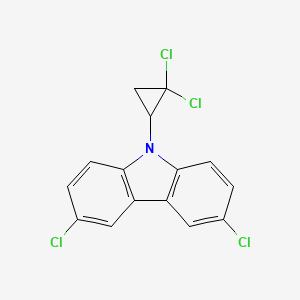
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
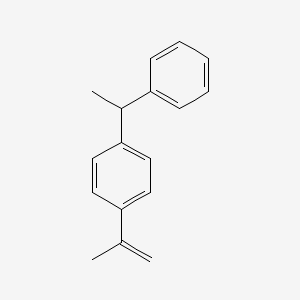
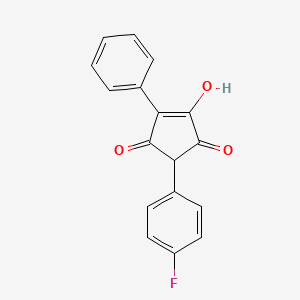
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
